5-Methyl-4-phenyl-2-(2-pyridyl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-14(12-7-3-2-4-8-12)17-15(18-11)13-9-5-6-10-16-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYJKDZBAFCCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269445 | |
| Record name | 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-27-8 | |
| Record name | 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scope and Objectives of Research on the Compound
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule, this compound, primarily involves disconnections based on the well-established Hantzsch thiazole synthesis. The thiazole ring itself is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. chemicalbook.com
The most logical retrosynthetic cleavage occurs at the C2-N3 and C4-C5 bonds of the thiazole ring. This disconnection strategy simplifies the molecule into two key synthons: a thioamide component and an α-halocarbonyl component. youtube.com
Disconnection 1 (Thioamide): The bond between the pyridine ring and the thiazole C2 position points to Pyridine-2-carbothioamide (B155194) as a primary precursor.
Disconnection 2 (α-Halocarbonyl): The 4-phenyl and 5-methyl substituents on the thiazole ring suggest an α-haloketone precursor. Specifically, breaking the C-S and N-C bonds leads to a precursor such as 1-chloro-1-phenylpropan-2-one or its isomer, 2-bromo-1-phenylpropan-1-one .
This analysis identifies the condensation reaction between pyridine-2-carbothioamide and an appropriately substituted α-haloketone as the most direct pathway to the target structure.
Synthetic Pathways and Strategies
Building upon the retrosynthetic blueprint, several synthetic strategies have been developed, each with distinct advantages in terms of efficiency, yield, and reaction conditions.
Conventional methods remain fundamental in heterocyclic chemistry and are widely employed for the synthesis of thiazole derivatives.
Multi-step syntheses allow for the gradual and controlled construction of complex molecules. In the context of thiazole derivatives, this often involves the initial formation of a core thiazole structure, which is subsequently functionalized. For instance, a common strategy begins with the synthesis of a thiazole-5-carboxylate ester via a Hantzsch reaction. farmaciajournal.com This ester can then be converted into a carbohydrazide (B1668358) through reaction with hydrazine (B178648) hydrate. farmaciajournal.com This hydrazide serves as a versatile intermediate for constructing further heterocyclic systems attached to the thiazole core. farmaciajournal.comresearchgate.net
The Hantzsch thiazole synthesis is the most fundamental and widely used method for constructing the thiazole ring. chemicalbook.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.com In the synthesis of this compound, this translates to the reaction between pyridine-2-carbothioamide and an α-halo ketone bearing the necessary phenyl and methyl groups.
A representative procedure for a structurally similar compound, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, involves refluxing a mixture of pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate in absolute ethanol (B145695) for several hours. farmaciajournal.com After cooling and neutralization, the product is isolated. farmaciajournal.com Adapting this for the target molecule would involve the reactants detailed in the table below. The mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com
Table 1: Reactants for Hantzsch Synthesis of this compound
| Reactant A (Thioamide) | Reactant B (α-Haloketone) | Solvent | Conditions |
|---|
To improve efficiency and reduce waste, one-pot reactions that combine multiple synthetic steps into a single procedure are highly desirable. For the synthesis of substituted thiazoles, an efficient one-pot, solvent-free, regioselective approach has been developed. researchgate.net This method involves the reaction of thioamides with α-bromo-1,3-diketones that are generated in situ by grinding unsymmetrical 1,3-diketones with N-bromosuccinimide (NBS). researchgate.net
This strategy offers significant advantages, including the elimination of organic solvents, high functional group tolerance, and the exclusive formation of a single regioisomer in excellent yields. researchgate.net While this specific protocol yields 5-acylthiazoles, the principle demonstrates a streamlined approach to the Hantzsch reaction, which could be adapted for the synthesis of the target compound by selecting the appropriate starting materials. The use of one-pot syntheses is also noted in the creation of related bicyclic systems like thiazolo[5,4-d]thiazoles, highlighting the utility of this strategy in heterocyclic chemistry. charlotte.edu
Advanced synthetic methodologies focus on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space. In the realm of thiazole synthesis, this includes the development of multicomponent reactions and environmentally benign protocols.
An example of an advanced approach is the one-pot, solvent-free synthesis described previously, which can be classified as a green chemistry protocol. researchgate.net Furthermore, three-component condensation reactions are utilized for the synthesis of complex fused heterocyclic systems that incorporate a thiazole ring, such as thiazolo[4,5-b]pyridines. dmed.org.ua These reactions often employ mild and efficient catalysts, such as magnesium oxide, to facilitate the condensation of multiple starting materials in a single step. dmed.org.ua While a specific advanced methodology for the direct synthesis of this compound is not prominently documented, these modern approaches represent the forefront of heterocyclic synthesis and could potentially be applied to create the target molecule with high efficiency and environmental compatibility.
Advanced Synthetic Methodologies
Transition-Metal Catalysis in Heterocycle Formation
Transition metals play a pivotal role in the synthesis and functionalization of heterocyclic compounds, including thiazoles. While direct metal-catalyzed cyclization to form the thiazole ring is one approach, transition metals are also instrumental in forming complexes with the final thiazole product, which can influence its properties and subsequent reactivity.
A notable example involves the synthesis of a series of 5-N-arylaminothiazoles bearing pyridyl groups, which are then used to form first-row transition metal complexes. nih.gov In this process, the thiazole ligand, once formed, coordinates with metal salts like nickel chloride or zinc halides. nih.gov The resulting metal complexes exhibit unique photophysical properties, and their formation demonstrates the capacity of the thiazole-pyridine scaffold to act as a ligand. nih.gov For instance, the reaction of 5-N-arylaminothiazole ligands with nickel(II) chloride leads to the formation of dinuclear metal complexes bridged by chlorine atoms. nih.gov This complexation is a key chemical transformation of the parent heterocycle.
Table 1: Examples of Transition-Metal Complexes with Pyridyl-Thiazole Ligands
| Ligand | Metal Salt | Resulting Complex Type | Reference |
|---|---|---|---|
| 5-N-Arylaminothiazole with 2-pyridyl group | NiCl₂ | Dinuclear Nickel(II) Complex | nih.gov |
Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies for building complex molecules like this compound in a single step from multiple starting materials. nih.gov These reactions are valued for their atom economy and for minimizing waste by reducing the number of intermediate purification steps. nih.govacs.org
The synthesis of 2,4,5-trisubstituted thiazoles can be achieved through a Brønsted acid-promoted, metal-free reaction between 2H-azirines and thioamides. rsc.org This process involves a cascade of reactions including ring-opening of the azirine, annulation with the thioamide, and a hydrogen atom rearrangement to yield the final thiazole product. rsc.org Another powerful approach is the ThorpeeZiegler/ThorpeeGuareschi domino reaction, which has been used to prepare substituted thiazolo[4,5-b]pyridines, a related class of fused heterocycles. electronicsandbooks.com Such strategies highlight the modularity and efficiency of cascade reactions in generating heterocyclic libraries. nih.gov
Table 2: Overview of Multicomponent and Cascade Strategies for Thiazole Synthesis
| Reaction Type | Key Reactants | Key Features | Reference |
|---|---|---|---|
| Brønsted Acid-Promoted Cascade | 2H-Azirines, Thioamides | Metal-free, involves ring-opening and annulation. | rsc.org |
| Domino Reaction | Cyanoacetamide, Isothiocyanates, Ethyl-4-chloroacetoacetate | Forms fused thiazolo[4,5-b]pyridines. | electronicsandbooks.com |
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to reduce the environmental impact of chemical processes. uniroma1.itmdpi.com These principles focus on using less hazardous chemicals, employing safer solvents, and improving energy efficiency. uniroma1.it
One significant advancement is the replacement of hazardous organic solvents with greener alternatives like water or deep eutectic solvents (DESs). mdpi.commdpi.com For example, the synthesis of thiazolo[5,4-d]thiazoles has been successfully demonstrated in an L-proline–ethylene glycol DES mixture, which serves as both the solvent and catalyst. mdpi.com Furthermore, energy-intensive heating methods are being replaced by microwave irradiation or ultrasonic-assisted synthesis, which can dramatically reduce reaction times and energy consumption. mdpi.com The use of recyclable, heterogeneous catalysts is another cornerstone of green thiazole synthesis, simplifying product purification and minimizing chemical waste. uniroma1.it
Table 3: Green Chemistry Approaches in Heterocyclic Synthesis
| Green Principle | Application in Thiazole Synthesis | Advantages | Reference |
|---|---|---|---|
| Safer Solvents | Use of water or Deep Eutectic Solvents (DESs). | Reduced toxicity and environmental impact. | mdpi.commdpi.com |
| Energy Efficiency | Microwave or ultrasonic irradiation. | Faster reaction times, lower energy use. | mdpi.com |
Derivatization Strategies for Structural Modification
The this compound scaffold offers multiple positions for structural modification. Derivatization is a key strategy used to fine-tune the compound's physicochemical and biological properties. Modifications can be introduced at the three key positions of the thiazole ring, on the phenyl moiety, or on the pyridyl group.
Introduction of Substituents at Key Positions of the Thiazole Ring (C-2, C-4, C-5)
The thiazole ring is a versatile template that allows for the introduction of a wide array of substituents at its C-2, C-4, and C-5 positions. Synthetic strategies often build the ring with the desired substituents already in place.
C-2 Position: The 2-position can be substituted with various groups. For instance, reacting N-substituted carbothioamides with phenacyl bromides directly installs different groups at the C-2 and C-4 positions. researchgate.net
C-4 Position: The C-4 position is commonly substituted with aryl groups. A general and effective method is the Hantzsch thiazole synthesis, where α-haloketones (e.g., phenacyl bromides) react with thioamides. youtube.com The choice of phenacyl bromide determines the substituent at the C-4 position. researchgate.net
C-5 Position: The C-5 position can also be readily functionalized. Syntheses starting from ethyl 2-amino-4-methylthiazole-5-carboxylate allow for modifications at the C-5 carboxylate group, which can be converted into other functionalities like acid hydrazides. kau.edu.sa The reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone (B47974) introduces a methyl group at the C-5 position. nih.gov
Table 4: Derivatization Strategies for the Thiazole Ring
| Position | Synthetic Strategy | Example Precursors | Resulting Substituent | Reference |
|---|---|---|---|---|
| C-2 | Reaction with N-substituted carbothioamides | N-(Substituted benzoyl)piperidine carbothioamide | 2-Piperidino | researchgate.net |
| C-4 | Hantzsch synthesis | Substituted Phenacyl Bromide | Substituted Phenyl | researchgate.net |
| C-5 | Reaction from functionalized thiazole | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Carboxylic acid hydrazide | kau.edu.sa |
Modifications on the Phenyl Moiety
Syntheses can employ substituted phenacyl bromides to introduce these modifications directly. For example, using a 4-fluorophenacyl bromide in a reaction with a thiosemicarbazide (B42300) results in a final product bearing a 4-fluorophenyl group at the C-4 position of the thiazole. kau.edu.sa Studies have explored a range of substitutions on this phenyl ring, including chloro, trifluoromethyl, and methoxy (B1213986) groups, to investigate structure-activity relationships. kau.edu.samdpi.com
Table 5: Examples of Modifications on the C-4 Phenyl Moiety
| Phenyl Substituent | Method of Introduction | Precursor | Reference |
|---|---|---|---|
| 4-Fluoro | Reaction with substituted phenacyl bromide | 4-Fluorophenacyl bromide | kau.edu.sa |
| 4-Methyl | Reaction with substituted phenacyl bromide | 4-Methylphenacyl bromide | kau.edu.sa |
| 4-Chloro-3-(trifluoromethyl) | Multi-step synthesis involving substituted anilines | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | mdpi.com |
Variations on the Pyridyl Group
The pyridyl group at the C-2 position is another key site for modification. Variations can include changing the point of attachment (e.g., 3-pyridyl or 4-pyridyl isomers) or introducing substituents onto the pyridine ring itself. The synthesis of these analogues typically requires starting with a correspondingly substituted pyridine-based precursor.
The existence of the commercially available isomer, 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, demonstrates a straightforward variation of the pyridyl moiety's attachment point. sigmaaldrich.comoakwoodchemical.com Furthermore, synthetic routes have been developed to incorporate substituted pyridyl groups, such as a 4-methylpyridyl moiety, by using the appropriately substituted thioamide (e.g., 4-methylpyridine-2-carbothioamide) in the cyclization reaction. nih.gov These modifications allow for a systematic exploration of how the nitrogen's position and the electronic environment of the pyridine ring affect the molecule's properties.
Table 6: Examples of Variations on the Pyridyl Group
| Pyridyl Variation | Precursor Example | Method | Reference |
|---|---|---|---|
| 2-(4-Pyridyl) | Pyridine-4-carbothioamide | Hantzsch-type synthesis | sigmaaldrich.comoakwoodchemical.com |
| 2-(4-Methylpyridyl) | 4-Methylpyridine-2-carbothioamide | Reaction with thioamide dianions and subsequent steps | nih.gov |
Coupling with Other Heterocyclic Systems
The this compound scaffold can be functionalized and coupled with other heterocyclic systems to generate more complex molecules. These coupling strategies typically involve modifying a reactive handle on the thiazole core or using the entire thiazole unit as a building block.
A prominent method involves the introduction of an acetamide (B32628) linker at the 2-amino position of a thiazole precursor, which is then coupled with various heterocyclic thiols. For instance, researchers have synthesized a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. tandfonline.com The synthesis begins with the preparation of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which serves as a key intermediate. This intermediate is then reacted with various mercapto-substituted heterocycles, such as 1-methyl-1H-imidazole and 1-methyl-1H-tetrazole, via a nucleophilic substitution reaction. tandfonline.com This approach effectively links the core thiazole structure to other heterocyclic rings through a flexible thioacetamide (B46855) bridge. tandfonline.com
Another strategy involves constructing new heterocyclic rings directly onto the thiazole core. While not starting from this compound itself, related syntheses demonstrate the principle. For example, a 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide has been used as a precursor to synthesize various five-membered heterocycles, such as 1,3,4-oxadiazoles, by reacting the hydrazide with reagents like acetic or propionic anhydride. farmaciajournal.com This methodology highlights the versatility of functional groups on the thiazole ring in serving as starting points for the annulation or attachment of other heterocyclic systems. farmaciajournal.com
Furthermore, modern cross-coupling reactions, particularly those catalyzed by palladium, represent a powerful tool for directly linking heterocyclic rings. nih.govnih.gov Although specific examples directly coupling this compound with other heterocycles via this method are not detailed in the provided results, the synthesis of 5-pyridyl-2-furaldehydes through palladium-catalyzed cross-coupling of a furan-based organozincate with a pyridine derivative illustrates the potential of this approach. nih.gov Such methods could theoretically be adapted to create a direct carbon-carbon bond between the thiazole ring (at a suitably functionalized position) and another heterocycle.
The table below summarizes examples of coupling reactions involving a thiazole core with other heterocyclic systems.
| Thiazole Precursor | Coupled Heterocycle | Coupling Reagent/Method | Resulting Structure Type | Ref |
| 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | 1-Methyl-1H-imidazole-2-thiol | Nucleophilic Substitution | Thioether-linked imidazole-thiazole | tandfonline.com |
| 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | 1-Methyl-1H-tetrazole-5-thiol | Nucleophilic Substitution | Thioether-linked tetrazole-thiazole | tandfonline.com |
| 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | N/A | Acetic Anhydride (Intramolecular cyclization/condensation) | Thiazole-fused 1,3,4-oxadiazole | farmaciajournal.com |
| Furaldehyde diethyl acetal | Pyridine | Palladium-catalyzed cross-coupling with triorganozincates | Directly linked furan-pyridine | nih.gov |
Reaction Mechanism Elucidation for Key Synthetic Steps
The primary synthetic route for forming the 2,4,5-trisubstituted thiazole core of this compound is the Hantzsch thiazole synthesis, a method first described by Arthur Hantzsch in 1887. synarchive.com This reaction is known for its reliability and high yields. chemhelpasap.com The mechanism is well-established and proceeds through several distinct steps by reacting an α-haloketone with a thioamide. synarchive.comyoutube.com
For the synthesis of the target compound, the reactants would be pyridine-2-carbothioamide and an appropriate α-haloketone, such as 1-bromo-1-phenylpropan-2-one (B1265792) (or a related isomer, depending on the desired substitution pattern).
The elucidated mechanism can be broken down as follows:
Nucleophilic Attack (SN2 Reaction): The synthesis initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone. youtube.comyoutube.com The sulfur acts as a potent nucleophile, displacing the halide (e.g., bromide) in a classic SN2 reaction. youtube.com This step forms a thioether intermediate. youtube.com
Tautomerization and Cyclization: Following the initial SN2 reaction, the intermediate undergoes tautomerization. Subsequently, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the original ketone moiety. chemhelpasap.comyoutube.com This nucleophilic addition to the carbonyl group results in the formation of a five-membered ring intermediate, a hydroxythiazoline derivative.
Dehydration: The final step to achieve the stable aromatic thiazole ring is dehydration. youtube.com An acid or base catalyst facilitates the elimination of a water molecule from the hydroxythiazoline intermediate. This loss of water creates the double bond within the ring, resulting in the formation of the aromatic this compound product. chemhelpasap.com The aromaticity of the final thiazole ring is a significant driving force for the reaction. youtube.com
Variations in reaction conditions, such as performing the synthesis under strongly acidic conditions, can influence the regioselectivity of the final product, potentially leading to mixtures of isomers. rsc.org Modern computational methods, including Density Functional Theory (DFT) calculations, have also been employed to provide deeper mechanistic insights and support the proposed reaction pathways for Hantzsch-type syntheses. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Methodologies for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR experiments are crucial for identifying the types and number of hydrogen and carbon atoms in a molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole structure. The spectrum would display signals corresponding to the protons of the phenyl ring, the pyridine (B92270) ring, and the methyl group. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would allow for the assignment of each proton to its position in the molecule.
¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom. The expected spectrum would show distinct peaks for the carbons in the thiazole (B1198619), phenyl, and pyridine rings, as well as the methyl group carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Data Assignments for this compound
| Atom Type | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| Phenyl-H | 7.2 - 7.6 | m |
| Pyridyl-H | 7.3 - 8.7 | m, d, t |
| Methyl-H (CH₃) | 2.5 - 2.8 | s |
| ¹³C NMR | ||
| Thiazole-C | 115 - 170 | |
| Phenyl-C | 125 - 140 | |
| Pyridyl-C | 120 - 155 | |
| Methyl-C (CH₃) | 15 - 20 |
Note: This table represents expected values based on typical chemical shifts for similar structural motifs; actual experimental data is required for confirmation.
2D NMR experiments are essential for assembling the molecular backbone by establishing correlations between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the phenyl and pyridyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is critical for connecting the individual ring systems (phenyl, thiazole, and pyridyl) and linking the methyl group to the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, providing information about the molecule's three-dimensional conformation.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.
The molecular formula for this compound is C₁₅H₁₂N₂S. The expected exact mass can be calculated with high precision. Based on data for the isomeric compound 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole, the expected exact mass is approximately 252.0721 chemsrc.com. An HRMS analysis, such as LC-MS/MS, would aim to detect the molecular ion [M+H]⁺ at m/z ≈ 253.0799. Further fragmentation analysis (MS/MS) would yield smaller, characteristic ions that could help confirm the connectivity of the ring systems.
Table 2: Molecular Formula and Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂S |
| Molecular Weight | 252.34 g/mol |
| Exact Mass | 252.0721 Da chemsrc.com |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl, Pyridyl) |
| 2950-2850 | C-H Stretch | Aliphatic (Methyl) |
| ~1600-1450 | C=C and C=N Stretch | Aromatic Rings, Thiazole Ring |
| 1400-1350 | C-H Bend | Aliphatic (Methyl) |
| 800-600 | C-S Stretch | Thiazole Ring |
Note: This table is predictive. Experimental verification is necessary.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages should closely match the theoretically calculated values based on the molecular formula C₁₅H₁₂N₂S. This technique serves as a fundamental confirmation of the compound's elemental makeup and purity.
Table 4: Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 71.39 |
| Hydrogen | H | 4.79 |
| Nitrogen | N | 11.10 |
X-ray Crystallography for Solid-State Structure Determination
A definitive single-crystal X-ray diffraction study on this compound has not been reported in the reviewed scientific literature. The following subsections outline the standard methodology that would be employed in such an investigation.
To perform an X-ray crystallographic analysis, the initial and often most challenging step is the cultivation of high-quality single crystals. For a compound like this compound, this would typically involve dissolving the purified substance in a suitable solvent or a mixture of solvents. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution would be utilized to encourage the gradual formation of well-ordered crystals. The choice of solvent is critical and is often determined empirically.
Once suitable crystals are obtained, a single crystal of appropriate dimensions would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal would then be cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions. The diffractometer, equipped with a radiation source (commonly Mo Kα or Cu Kα), would be used to bombard the crystal with X-rays from various angles. The diffraction pattern, consisting of a series of reflections of varying intensities, would be collected by a detector.
A comprehensive dataset would be collected by rotating the crystal through a range of angles, ensuring that a large number of unique reflections are measured. The data collection strategy would aim for high completeness and redundancy of the data.
The raw diffraction data would undergo a process of data reduction and integration. This involves correcting for various experimental factors, including Lorentz and polarization effects, and absorption. The integrated intensities would then be used to determine the unit cell parameters and the space group of the crystal.
The crystal structure would be solved using direct methods or Patterson methods, which would provide an initial model of the atomic positions. This model would then be refined using full-matrix least-squares techniques. The refinement process aims to minimize the difference between the observed and calculated structure factor amplitudes. Anisotropic displacement parameters for non-hydrogen atoms would be introduced, and hydrogen atoms would typically be placed in calculated positions and refined using a riding model. The quality of the final refined structure would be assessed by parameters such as the R-factor, the goodness-of-fit (GooF), and the residual electron density map.
A successful structure solution and refinement would yield a wealth of information about the molecular structure of this compound. This includes precise bond lengths, bond angles, and torsion angles within the molecule. These geometric parameters would provide insight into the electronic structure and potential steric strains within the molecule. For instance, the dihedral angle between the phenyl and thiazole rings, as well as between the pyridyl and thiazole rings, would be of significant interest.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of any intermolecular interactions. These non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in the stability of the crystal lattice and can influence the physical properties of the compound. The identification and characterization of these interactions are essential for a complete understanding of the compound's solid-state behavior.
Without experimental data, any representation of molecular geometry or intermolecular interactions for this compound would be purely speculative.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Analysis)
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. DFT has emerged as a particularly popular method for studying thiazole-containing compounds due to its balance of accuracy and computational cost.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Studies on various thiazole (B1198619) and triazole derivatives have consistently used DFT methods to analyze these orbitals. For instance, an analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide using both DFT and Hartree-Fock (HF) methods revealed a small HOMO-LUMO energy gap, indicating that the molecule is chemically reactive and that charge transfer occurs within it. Similarly, in a study of a benzothiazole-based sensor, DFT calculations showed that the HOMO was located on the biphenyl–benzothiazole moiety, and the HOMO-LUMO gap was calculated to be 3.88 eV after complexation with a zinc ion.
For the compound 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole, DFT calculations at the B3LYP/6-311G** level determined a HOMO-LUMO gap of 5.372 eV, suggesting a relatively stable electronic system. The analysis of various heterocyclic compounds demonstrates that the distribution of HOMO and LUMO orbitals is key to understanding their electronic behavior and interaction capabilities.
Table 1: Frontier Molecular Orbital Energies for Thiazole Analogs
| Compound | Method | HOMO Energy (au) | LUMO Energy (au) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole | B3LYP/6-311G** | -0.224 | -0.027 | 5.372 | |
| Compound-1–Zn2+ complex (benzothiazole derivative) | DFT | Not Specified | Not Specified | 3.88 |
DFT calculations are also employed to predict molecular stability and reactivity. By analyzing the optimized geometry and energy, researchers can assess the relative stability of different tautomers or conformers. For example, a study on 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones found that in the gas phase, the thione tautomer is the most stable form. The presence of different solvents was shown to reduce the stability difference between tautomeric forms.
The molecular electrostatic potential (MEP) surface, another output of quantum calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In a related pyrazolopyrimidine, the MEP analysis identified the most electron-rich and electron-poor regions, providing insights into its intermolecular interactions. The stability of thiazole derivatives is also influenced by substituent groups; electron-withdrawing groups can increase the reactivity and affect biological activity.
Theoretical calculations are highly effective in simulating spectroscopic data, which aids in the structural confirmation of synthesized compounds. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.
In a computational study of Pioglitazone, which features a thiazolidine (B150603) ring, theoretical NMR chemical shifts were calculated and compared with experimental data to confirm the molecular structure. Similarly, for a series of triazole compounds, DFT calculations were used to predict ¹³C chemical shifts, which helped to identify the most probable tautomers present in a solution. These simulations provide a powerful complement to experimental spectroscopy for the structural elucidation of complex heterocyclic molecules like 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole.
Molecular Modeling and Dynamics Simulations
Beyond quantum mechanics, molecular modeling techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Numerous studies have employed molecular docking to investigate thiazole derivatives as potential inhibitors of various enzymes. For instance, N-(5-methyl-4-phenylthiazol-2-yl) acetamide (B32628) derivatives were evaluated as potential anticancer agents, and molecular docking was used to study their interaction with Matrix Metalloproteinase-9 (MMP-9). In another study, thiazole derivatives were docked into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) to rationalize their anticancer activity. The results indicated that a lower binding energy correlated with higher binding efficiency.
Research on 7-azaindole-based inhibitors targeting Fyn and GSK-3β kinases revealed that the insertion of a methyl group on the thiazole ring could shift the inhibitory activity towards Fyn, a finding rationalized through molecular dynamics simulations showing a steric clash in the GSK-3β binding site.
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein target. A more negative binding energy generally suggests a stronger and more stable interaction.
In studies of pyrazolyl–thiazole derivatives, docking simulations with penicillin-binding proteins and sterol 14α-demethylase were conducted to understand their antimicrobial and antifungal activities. For 2-anilino-4-(thiazol-5-yl)pyrimidine based inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), docking studies helped to understand the structure-activity relationship, noting that the thiazole C2-amino site interacts strongly with a key aspartate residue in the kinase domain. The binding affinity predictions from these studies are crucial for prioritizing compounds for further experimental testing.
Molecular Docking Studies for Ligand-Target Interactions
Identification of Key Binding Pockets and Residues
For related pyridylthiazole derivatives, docking studies have been employed to elucidate their binding modes. For instance, in studies of other thiazole derivatives, key interactions often involve hydrogen bonding with specific residues like Asp73, Asn46, and Arg136 in the binding site of enzymes like DNA gyrase. nih.gov The pyridine (B92270) and phenyl groups of these compounds typically occupy hydrophobic pockets within the receptor. nih.govresearchgate.net It is plausible that this compound would engage in similar interactions, with the nitrogen atom of the pyridine ring and the thiazole ring potentially forming hydrogen bonds, while the phenyl group could engage in hydrophobic or π-π stacking interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. Although specific MD simulation data for this compound is not documented in the available literature, this computational method is widely applied to understand the behavior of similar heterocyclic compounds.
MD simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the interactions identified through docking. For example, in studies of other kinase inhibitors with a thiazole core, MD simulations have been used to confirm that the ligand remains stably bound within the ATP-binding site and to identify key residues that are crucial for maintaining the binding affinity. acs.org These simulations can also highlight the role of water molecules in mediating interactions between the ligand and the protein. A hypothetical MD simulation of this compound bound to a target protein would track the atomic movements over time, providing insights into the flexibility of the compound and the persistence of its interactions with binding site residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been reported, the methodology is well-established for classes of compounds including pyridylthiazoles. nih.gov
Descriptor Calculation and Feature Selection
The initial step in QSAR modeling involves the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. Software like PaDEL-Descriptor can be used to calculate over a thousand chemical descriptors for each molecule. frontiersin.org
Once calculated, a crucial step is to select the most relevant descriptors that correlate with the biological activity. This feature selection process helps to build a robust and predictive model by eliminating redundant or irrelevant descriptors.
Model Development and Validation
With a set of relevant descriptors, a mathematical model is developed using statistical methods such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), or various regression techniques. nih.govnih.govcapes.gov.br For instance, CoMFA and CoMSIA models for pyridyl aminothiazole derivatives have been developed to predict their inhibitory activity against checkpoint kinase 1, yielding statistically significant models. nih.gov
The developed model must be rigorously validated to ensure its predictive power. This is typically done using a test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's quality. nih.govnih.gov
Predictive Capabilities for Novel Analogues
A validated QSAR model can be used to predict the biological activity of novel, untested analogues. frontiersin.org This predictive capability is highly valuable in drug discovery as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. By analyzing the QSAR model, researchers can identify which structural features are positively or negatively correlated with activity, thus guiding the design of more potent analogues of compounds like this compound.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (In silico)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital part of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. Although specific in silico ADME data for this compound is not available, general predictions can be made based on its structure and by comparison with similar compounds. plos.orgnih.gov
Computational tools like SwissADME and pkCSM are often used to predict a range of ADME properties. plos.orgymerdigital.com These predictions are based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Drug-Likeness and Pharmacokinetic Parameter Assessment
While specific in silico studies detailing the drug-likeness and pharmacokinetic profile of this compound are not extensively available in the reviewed scientific literature, computational analyses of structurally related thiazole derivatives offer valuable insights into the potential properties of this compound class. These studies utilize computational models to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for evaluating the therapeutic potential of a molecule.
Research on various thiazole-based pyridine compounds has demonstrated that these molecules can be designed to possess favorable drug-like characteristics. acs.org For instance, a series of hydrazonothiazole-based pyridine derivatives were found to comply with Lipinski's Rule of Five, a key indicator of oral bioavailability. acs.org This rule stipulates that a compound is more likely to be orally active if it has a molecular weight of ≤500 g/mol , a logP value of ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. acs.org The synthesized compounds in that study generally exhibited high gastrointestinal absorption and poor blood-brain barrier permeability, which are desirable properties for peripherally acting agents. acs.org
Similarly, computational predictions performed on other classes of thiazole derivatives, such as those linked to thiazolidine-4-one or oxadiazole moieties, have shown good adherence to drug-likeness rules. impactfactor.orgnih.gov These studies often report high predicted gastrointestinal absorption for the analyzed compounds. impactfactor.orgnih.gov
In the context of this compound, we can extrapolate a theoretical physicochemical profile based on its constituent parts. The presence of the phenyl and pyridyl rings contributes to its lipophilicity, while the thiazole ring and the nitrogen atoms in the pyridyl and thiazole rings can act as hydrogen bond acceptors.
A theoretical assessment of this compound against key drug-likeness parameters is presented below. It is important to note that these are calculated or predicted values and serve as an estimation in the absence of direct experimental or specific computational studies for this exact molecule.
Table 1: Predicted Physicochemical Properties for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight ( g/mol ) | ~252.34 | Yes (≤500) |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | Yes (≤5) |
| Hydrogen Bond Donors | 0 | Yes (≤5) |
| Hydrogen Bond Acceptors | 3 (2 in pyridyl, 1 in thiazole) | Yes (≤10) |
| Rotatable Bonds | 2 | Yes (≤10, Veber's Rule) |
Note: The values in this table are estimations based on computational algorithms and have not been experimentally verified for this specific compound.
The predicted parameters for this compound suggest that it is likely to comply with Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The low number of rotatable bonds and a favorable TPSA also suggest good intestinal absorption. nih.gov However, without dedicated in silico ADME and toxicity studies, predictions regarding its metabolic stability, potential for P-glycoprotein inhibition, or other pharmacokinetic aspects remain speculative. frontiersin.org Studies on other heterocyclic compounds have shown that even small structural modifications can significantly alter the ADME profile. nih.gov
Therefore, while the general profile of related compounds is promising, dedicated computational and subsequent experimental validation would be necessary to fully characterize the drug-likeness and pharmacokinetic parameters of this compound.
Biological Activity Profiling and Mechanistic Investigations in Vitro & Preclinical Models
Anticancer Activity Studies
The anticancer potential of thiazole (B1198619) derivatives is a major focus of research. Studies on molecules with high structural similarity to 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole suggest several mechanisms through which it may exert antitumor effects.
Cytotoxicity Evaluation on Cancer Cell Lines (e.g., HepG2, MCF-7, A549, PC3)
While specific IC50 values for this compound against the HepG2 (liver), MCF-7 (breast), A549 (lung), and PC3 (prostate) cancer cell lines are not available in the reviewed literature, numerous studies on related compounds demonstrate potent cytotoxic activity. For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed significant cytotoxicity against the A549 human lung adenocarcinoma cell line. researchgate.net Similarly, novel pyridine-thiazole hybrid molecules, such as derivatives of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, have been screened against a panel of 60 cancer cell lines, showing broad antiproliferative activity. nih.gov Thiazole derivatives incorporating a pyridine (B92270) moiety have also demonstrated notable cytotoxicity against hepatocellular carcinoma (HepG-2) cell lines. nih.govmdpi.com These findings suggest that the this compound scaffold is promising for cytotoxic activity, though direct testing is required for confirmation.
Cell Cycle Analysis
The progression of the cell cycle is a critical target for anticancer therapies. Several thiazole-based compounds have been shown to induce cell cycle arrest, typically in the G2/M phase. rsc.orgmdpi.com This disruption of mitosis prevents cancer cells from dividing and proliferating. For example, certain thiazol-5(4H)-ones, which share the core thiazole ring, were found to arrest cell cycle growth at the G2/M phase. rsc.org Although no specific cell cycle analysis data for this compound has been published, this remains a probable mechanism of action based on the behavior of analogous structures.
Apoptosis Induction and Pathway Modulation (e.g., Caspase Activation, Mitochondrial Membrane Potential)
Inducing apoptosis, or programmed cell death, is a key strategy for cancer treatment. Research on related compounds indicates that thiazole derivatives are capable of triggering this process. Studies on N-(5-methyl-4-phenylthiazol-2-yl)acetamides demonstrated that the most active compounds induced apoptosis in A549 cells. researchgate.net The mechanism often involves the activation of caspases, which are critical executioner proteins in the apoptotic cascade. mdpi.comtandfonline.com Furthermore, some thiazole derivatives have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. rsc.org While direct evidence is pending, it is plausible that this compound also functions by activating apoptotic pathways in cancer cells.
Tubulin Polymerization Inhibition
A well-established anticancer mechanism for many heterocyclic compounds, including numerous thiazole derivatives, is the inhibition of tubulin polymerization. rsc.orgresearchgate.netnih.govnih.gov By interfering with the assembly of microtubules, which are essential for cell division, these agents can effectively halt cancer cell proliferation. This mechanism is characteristic of colchicine-binding site inhibitors. mdpi.com A variety of 2,4,5-substituted thiazoles have been synthesized and evaluated as tubulin polymerization inhibitors, showing potent antiproliferative activity against cell lines such as HepG2, MCF-7, and A549. researchgate.netnih.gov Given the prevalence of this activity within the thiazole class, investigating this compound for this effect is a logical step.
Enzyme Inhibition Profiling against Cancer-Related Targets (e.g., VEGFR-2, MMP-9, c-Met)
Modern anticancer drug discovery often focuses on targeted enzyme inhibition. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met are two tyrosine kinases crucial for angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis. The thiazole scaffold is a component of compounds designed to inhibit these kinases.
Several studies have reported on thiazole derivatives as potent inhibitors of VEGFR-2. mdpi.com Likewise, the pyridine-thiazole structure is recognized for its potential to inhibit c-Met kinase. nih.gov A study on the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide noted that the molecule possesses distinct structural features common to c-Met inhibitors. aip.org The dual inhibition of c-MET and VEGFR-2 is a sought-after characteristic in cancer therapeutics. nih.gov There is currently no available data regarding the activity of this compound against matrix metalloproteinase-9 (MMP-9).
Antimicrobial Activity Investigations
In addition to anticancer properties, the thiazole nucleus is a well-known pharmacophore in the development of antimicrobial agents. kau.edu.saresearchgate.netinformahealthcare.com A wide array of 2,4,5-trisubstituted thiazole derivatives have been synthesized and screened for in-vitro antibacterial and antifungal activity. kau.edu.sa For example, certain compounds showed a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. kau.edu.sa
A study focused on 2-(3-pyridyl)-4,5-disubstituted thiazoles found that specific substitutions led to potent activity against Staphylococcus epidermidis and the fungus Geotricum candidum. nih.gov The authors noted that the size of the substitutions at positions 4 and 5 of the thiazole ring was a critical determinant of antimicrobial efficacy. nih.gov While these findings on structurally similar compounds are promising, specific Minimum Inhibitory Concentration (MIC) data for this compound against a panel of bacterial and fungal strains is not yet available in the scientific literature.
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data for the compound “this compound” to generate the detailed article as requested in the outline.
The search results contain information on various related thiazole derivatives, including isomers and analogues with different substitution patterns. For instance, studies on "5-methyl-2-phenylthiazole-4-substituted heteroazoles" and "4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles" have been identified, which show anti-inflammatory, analgesic, or antimicrobial activities. However, these compounds are structurally distinct from "this compound".
The strict requirement to focus solely on "this compound" and not introduce information on other compounds prevents the use of data from these related structures. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the specific instructions provided.
Therefore, the requested article cannot be generated as the necessary experimental data on the antibacterial, antifungal, and anti-inflammatory properties of "this compound" is not present in the available search results.
Mechanistic Investigations at the Molecular and Cellular Level
Target Identification and Validation
There is no available research that identifies or validates specific molecular targets, such as enzymes, receptors, or DNA, for this compound. Studies on analogous compounds, like certain thiazolo[4,5-b]pyridines, have identified potential targets like DNA gyrase, but these findings are for a different heterocyclic core structure. mdpi.comresearchgate.net
Binding Kinetics and Thermodynamics
No studies detailing the binding kinetics or thermodynamics of this compound with any biological target have been found in the scientific literature.
Cellular Pathway Analysis
Information regarding the effect of this compound on cellular signaling cascades or other pathways is currently unavailable.
Due to the absence of specific research data for this compound in the areas outlined, no data tables can be generated.
Structure Activity Relationships Sar and Pharmacophore Mapping
Correlating Structural Features with Biological Potency
The electronic properties of substituents on the aromatic rings of thiazole (B1198619) derivatives play a pivotal role in determining their biological potency.
On the Phenyl Ring: Research on 4-phenylthiazole (B157171) analogues has shown that electron-donating groups on the phenyl ring are generally well-tolerated by target enzymes. nih.govnih.gov In a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a similar phenyl-substituted heterocyclic core, derivatives with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or moderately withdrawing groups (e.g., -Cl) on the phenyl ring exhibited notable antimicrobial activity. mdpi.com The presence of a 4-chlorophenyl group, in particular, led to potent inhibitory effects against certain bacteria. mdpi.com
On the Pyridyl Ring: The electronic nature of the pyridine (B92270) ring can influence binding interactions. A low electron density on the pyridine ring has been suggested to disrupt hydrophobic interactions within receptor binding pockets, potentially weakening the compound's effect. acs.org Conversely, strategic placement of substituents can enhance activity. In one study on isoindolin-1-one (B1195906) derivatives, the introduction of a fluorine or methoxy (B1213986) substituent onto a pyridine ring resulted in compounds with significant potency. acs.org
The following table summarizes findings on how different substituents on the phenyl ring of related thiazole structures affect their biological activity.
| Base Scaffold | Phenyl Ring Substituent | Observed Effect | Reference |
| 4-Phenylthiazole | Electron-donating groups | Well-tolerated for sEH/FAAH inhibition | nih.govnih.gov |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 4-Methoxy (-OCH₃) | Antimicrobial activity | mdpi.com |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 4-Dimethylamino (-N(CH₃)₂) | Antimicrobial activity | mdpi.com |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 4-Chloro (-Cl) | Potent inhibitory effect against P. aeruginosa and E. coli | mdpi.com |
| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 3-Hydroxy-4-methoxy | Antimicrobial activity | mdpi.com |
The spatial arrangement of functional groups is a critical determinant of biological activity.
Positional Isomerism: The position of substituents on the aromatic rings can drastically alter potency. For 4-phenylthiazole analogs, electron-donating groups were found to be tolerated at the ortho, meta, and para positions of the phenyl ring. nih.govnih.gov In studies of other pyridine-containing compounds, a pyridin-3-yl moiety conferred stronger activity than a pyridin-4-yl derivative. acs.org Similarly, for a series of pyrazolo[1,5-a]pyrimidin-7-amines, substituents at the 5'-position of the pyridylmethylamine group generally resulted in good activity, whereas substitutions at the 6'-position were less favorable. mdpi.com
Each of the core structural components of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole contributes to its potential as a biologically active agent.
Thiazole Moiety: The thiazole ring is a versatile scaffold found in over 18 FDA-approved drugs and is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. cancer.govnih.gov Its planar structure and electron-rich heteroatoms allow it to participate in various binding interactions. mdpi.com The thiazole nucleus is often considered a key pharmacophoric element in drug design. researchgate.net
Phenyl Moiety: The phenyl group at position 4 is a significant feature. In studies of dual sEH/FAAH inhibitors, the presence of a bulky 4-phenylthiazole moiety was found to be favored by both enzymes and important for potent inhibition. nih.gov This suggests the phenyl group engages in crucial hydrophobic or van der Waals interactions within the binding site.
Pharmacophore Model Development
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model serves as a template for designing new molecules with improved potency.
Based on SAR studies of this compound and related compounds, a hypothetical pharmacophore model can be proposed. The essential structural elements would likely include:
A central heterocyclic scaffold (the thiazole ring) that acts as a rigid core to properly orient the other functional groups.
A bulky, hydrophobic aromatic group (the 4-phenyl ring) that is critical for occupying a hydrophobic pocket in the target protein. nih.gov
A hydrogen bond acceptor feature (the nitrogen atom of the 2-pyridyl ring) capable of forming a key interaction with a hydrogen bond donor on the receptor. nih.gov
A methyl group at position 5 of the thiazole ring, which may contribute to steric fit or hydrophobic interactions.
A detailed pharmacophore map specifies the types and locations of these critical interactions. For a molecule like this compound, the map would highlight several key features.
Hydrophobic Contacts: The phenyl ring is a primary hydrophobic feature. Pharmacophore models for related compounds often identify hydrophobic areas around terminal phenyl moieties as being crucial for activity. nih.gov The methyl group would also contribute a smaller hydrophobic contact point.
Hydrogen Bonding: The nitrogen atom of the pyridyl ring is a key hydrogen bond acceptor. The nitrogen atom at position 3 of the thiazole ring could also potentially act as a hydrogen bond acceptor.
Aromatic/π-π Stacking: Both the phenyl and pyridyl rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding site.
A conceptual pharmacophore model is outlined in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |
| Hydrophobic Center | 4-Phenyl ring | Hydrophobic pocket binding, van der Waals forces |
| Hydrophobic Center | 5-Methyl group | Hydrophobic interaction |
| Hydrogen Bond Acceptor | 2-Pyridyl ring nitrogen | Hydrogen bonding |
| Hydrogen Bond Acceptor | Thiazole ring nitrogen | Hydrogen bonding |
| Aromatic Ring | 4-Phenyl ring | π-π stacking |
| Aromatic Ring | 2-Pyridyl ring | π-π stacking |
This mapping of interacting features provides a rational basis for the design of new analogs by guiding modifications to enhance binding affinity and biological potency. researchgate.netmdpi.com
Derivation of Lead Optimization Strategies from SAR Insights
The exploration of Structure-Activity Relationships (SAR) for the this compound scaffold and its analogs has provided crucial insights for guiding lead optimization strategies. The primary goal of these strategies is to enhance the therapeutic potential of these compounds, particularly their anticancer activity, by systematically modifying their chemical structure. The 2,4,5-trisubstituted thiazole core is recognized as a privileged scaffold in drug design due to its diverse pharmacological applications, including anti-inflammatory and anticancer activities. nih.gov
Detailed research findings from studies on related compounds have shed light on the importance of various substituents on the thiazole ring and their impact on biological activity. For instance, in a study focused on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a series of derivatives were synthesized and evaluated for their antitumor effects against A549 human lung adenocarcinoma and NIH/3T3 mouse embryoblast cell lines. tandfonline.com The core structure in this study, 5-methyl-4-phenylthiazole, is directly related to the subject compound, with variations introduced at the 2-position via a thioacetamide (B46855) linker.
The investigation revealed that the nature of the heterocyclic ring attached to the thioacetamide moiety plays a significant role in the cytotoxic activity and selectivity of the compounds. tandfonline.com Specifically, the presence of certain five-membered heterocyclic rings, such as imidazole (B134444) and tetrazole, was found to be beneficial for anticancer activity.
One of the most promising compounds from this study was 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide , which demonstrated high selectivity. Its IC50 value against the A549 cancer cell line was 23.30 ± 0.35 µM, while it was greater than 1000 µM against the non-cancerous NIH/3T3 cell line, indicating a favorable therapeutic window. tandfonline.com Another active compound identified was 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide . tandfonline.com These findings underscore the importance of the substituent at the 2-position of the thiazole ring in determining the biological activity of this class of compounds.
The following interactive data table summarizes the in vitro anticancer activity of key N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives against the A549 human lung adenocarcinoma cell line.
| Compound | Substituent at the 2-position (via thioacetamide linker) | IC50 (µM) against A549 cells |
| 4a | 1-Methyl-1H-imidazol-2-yl | Not specified, but noted as active |
| 4c | 1-Methyl-1H-tetrazol-5-yl | 23.30 ± 0.35 |
Based on these SAR insights, several lead optimization strategies can be derived:
Modification of the 2-position Substituent: The 2-position of the thiazole ring is a key area for modification. The introduction of different heterocyclic rings via a suitable linker, such as the thioacetamide group, can significantly modulate anticancer activity and selectivity. Further exploration of various five- and six-membered heterocycles, with diverse electronic and steric properties, could lead to the discovery of more potent and selective compounds. The data suggests that nitrogen-rich heterocycles like tetrazoles and imidazoles are favorable for activity. tandfonline.com
Exploration of the Phenyl Ring at the 4-position: While the phenyl group at the 4-position was kept constant in the aforementioned study, its substitution pattern presents another avenue for optimization. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring could influence the compound's electronic properties and its interaction with biological targets. For instance, in a study of pyridine-thiazole hybrids, a 2-fluorophenyl group at a similar position contributed to high antiproliferative activity. nih.gov
Modification of the Linker: The thioacetamide linker itself can be modified. Altering its length, flexibility, and chemical nature could optimize the compound's pharmacokinetic properties and its orientation within the target's binding site. For example, replacing the thioacetamide with other linkers like amides, ureas, or sulfonamides could be explored.
Conclusion and Future Research Directions
Summary of Key Research Findings
Direct research on 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole is sparse; however, studies on its immediate derivatives provide significant insights. Primarily, it has served as a key intermediate in the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which have been investigated for their anticancer properties. tandfonline.comresearchgate.net For instance, a derivative incorporating a 1-methyl-1H-tetrazol-5-yl)thio moiety exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells. tandfonline.comresearchgate.net
Furthermore, structure-activity relationship (SAR) studies on the broader class of 2,4,5-trisubstituted thiazoles and pyridyl-thiazoles reveal critical patterns. The substitution on the phenyl ring at the C4 position and modifications on the pyridyl ring at the C2 position are crucial for modulating biological activity. nih.govmdpi.com Research on related kinase inhibitors has shown that the presence of a methyl group at the C5 position of the thiazole (B1198619) ring can be vital for achieving selectivity, particularly for Fyn kinase. acs.org This suggests that the specific arrangement of substituents in this compound provides a valuable starting point for developing targeted therapeutic agents. The biological activities of closely related analogues underscore the latent potential of this scaffold.
Table 1: Biological Activities of Selected Thiazole Analogs
| Analog Structure/Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Anticancer | Derivative with a tetrazole moiety showed selective cytotoxicity against A549 lung cancer cells (IC50 = 23.30 µM). | tandfonline.comresearchgate.net |
| 7-Azaindole-thiazole hybrids | Kinase Inhibition (Fyn, GSK-3β) | Insertion of a methyl group at position 5 of the thiazole ring shifted activity towards Fyn kinase inhibition. | acs.org |
| 4-Phenylthiazole (B157171) derivatives | sEH/FAAH Inhibition | Modifications on the 4-phenyl ring with methyl or electron-donating groups showed potent dual inhibition. | nih.gov |
| Thiazole-linked pyrazoline hybrids | Antimicrobial | Bromophenyl and fluorophenyl substitutions on the thiazole and pyrazoline rings respectively yielded high potency. | acs.org |
| Thiazolo[4,5-b]pyridines | Antimicrobial | Fused thiazole-pyridine systems showed potent activity against P. aeruginosa and E. coli. | mdpi.com |
Identification of Promising Chemical Space for Further Exploration
The core structure of this compound offers three primary sites for chemical modification to generate a library of novel compounds for biological screening.
C4-Phenyl Ring: This is a key area for introducing diversity. SAR studies on related scaffolds show that introducing small electron-donating or electron-withdrawing groups (e.g., methoxy (B1213986), halogens) at the para position can significantly influence potency and selectivity for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Exploring a range of substituents (e.g., -F, -Cl, -Br, -OCH₃, -NO₂, -CF₃) at the ortho, meta, and para positions is a logical next step.
C2-Pyridyl Ring: The nitrogen atom in the pyridine (B92270) ring is a critical hydrogen bond acceptor, influencing how the molecule docks into biological targets. Modifying its position (e.g., using 3-pyridyl or 4-pyridyl isomers) or adding substituents to the pyridine ring can alter binding affinity and specificity. mdpi.com For example, adding an ortho-chloro substituent to a pyridine ring in a related series boosted inhibitory potency by an order of magnitude. acs.org
C5-Methyl Group: While often viewed as a simple substituent, the methyl group at C5 has been shown to be a "selectivity switch." In one study, its insertion shifted inhibitory activity towards Fyn kinase and away from GSK-3β. acs.org Replacing this methyl group with other small alkyl groups (ethyl, propyl) or functional groups (e.g., -CH₂OH, -CF₃) could fine-tune selectivity for different kinase families or other enzyme targets.
Strategies for Enhancing Potency and Selectivity
To build upon the this compound scaffold, several established medicinal chemistry strategies can be employed.
Molecular Hybridization: This approach involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity or a dual mode of action. acs.org The thiazole core could be linked to other biologically active heterocycles known for specific activities, such as coumarins (antiproliferative), benzofurans (antiproliferative), or triazoles (antimicrobial). nih.govacs.orgzsmu.edu.ua This strategy has proven effective in improving efficacy and overcoming drug resistance. acs.org
Dual-Target Inhibition: Designing molecules that can simultaneously inhibit two distinct but related pathological targets is a modern therapeutic strategy. mdpi.com For example, 4-phenylthiazole analogs have been developed as dual inhibitors of sEH and FAAH for treating pain and inflammation. nih.gov Similarly, derivatives of this compound could be designed as dual inhibitors of cancer-related kinases like EGFR and VEGFR-2, a strategy that has been explored with other thiazole-based compounds. nih.gov
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. The central thiazole ring itself could be replaced with a thiadiazole or oxazole (B20620) to investigate the importance of the specific heteroatom arrangement for activity. acs.orgnih.gov For instance, replacing the thiazole with a 1,3,4-thiadiazole (B1197879) ring in a related series completely switched selectivity from Fyn to GSK-3β kinase. acs.org
Potential for Novel Biological Applications
Given the diverse activities of the broader thiazole family, this compound and its future derivatives represent a reservoir of potential therapeutic agents beyond their initial investigation in oncology.
Neurodegenerative Diseases: The discovery that methyl-substituted thiazoles can selectively inhibit Fyn kinase opens a significant avenue for research into neurodegenerative diseases like Alzheimer's and Parkinson's, where Fyn kinase is implicated in neurotoxic processes. acs.org
Antimicrobial Agents: Thiazole derivatives are well-established antimicrobial agents. nih.govdocumentsdelivered.com Future derivatives should be screened against a panel of pathogenic bacteria and fungi, particularly multidrug-resistant strains like MRSA and Candida auris, where novel scaffolds are urgently needed. nih.gov
Anti-inflammatory Agents: With demonstrated activity as inhibitors of enzymes like sEH, FAAH, and various kinases involved in inflammatory pathways, this scaffold is a strong candidate for the development of new anti-inflammatory drugs. nih.govnih.govresearchgate.net
Chemical Biology Probes: Some pyridylthiazole derivatives exhibit unique photophysical properties, including fluorescence that responds to the presence of metal ions like zinc(II). researchgate.net This suggests a potential application for this compound derivatives as chemical sensors or probes for studying biological systems.
Unexplored Avenues and Methodological Advancements
To fully realize the potential of this scaffold, several research avenues remain completely unexplored.
Comprehensive Biological Screening: The parent compound, this compound, has never been subjected to a broad biological screening to establish its intrinsic activity profile. This represents a critical and immediate research gap.
Computational and In Silico Studies: Modern drug discovery relies heavily on computational methods. Molecular docking studies could predict binding modes and affinities for various targets (e.g., kinases, enzymes), helping to prioritize synthetic efforts. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can guide the design of derivatives with favorable drug-like properties from the outset. mdpi.comnih.gov
Advanced Synthesis Protocols: While classical synthetic routes exist, the application of modern methodologies such as microwave-assisted synthesis or flow chemistry could lead to more efficient, high-yield, and environmentally friendly production of a diverse library of derivatives. nih.gov
Structural Biology: For any highly potent derivatives discovered, obtaining co-crystal structures with their biological targets would be invaluable. This provides definitive proof of the binding mode and offers a precise blueprint for the rational design of next-generation compounds with enhanced potency and selectivity.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole and its derivatives?
The synthesis typically involves cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thioureas or thioamides under reflux conditions. In one protocol, phenylacetone derivatives are treated with 2-aminopyridine and sulfur sources (e.g., Lawesson’s reagent) in polar aprotic solvents like DMF or DMSO at 80–100°C . Characterization often includes melting point analysis, IR (to confirm C=S and C=N stretches), and NMR to verify substituent positions .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- IR spectroscopy : Identifies thiazole ring vibrations (e.g., 1610–1560 cm for C=N and 690–620 cm for C-S bonds).
- NMR spectroscopy : NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm); NMR confirms sp-hybridized carbons in the thiazole and pyridyl rings.
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes at the 4-phenyl or 2-pyridyl positions) influence bioactivity?
Modifications alter electronic and steric properties, impacting binding to biological targets. For instance:
- Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance antiparasitic activity by increasing electrophilicity.
- Pyridyl substitution affects solubility and hydrogen-bonding capacity, as shown in molecular docking studies where 2-pyridyl derivatives exhibited stronger interactions with Plasmodium falciparum enzymes (e.g., binding free energy ΔG = −9.2 kcal/mol) .
- Methyl groups at the 5-position improve metabolic stability by reducing oxidative degradation .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Challenges include:
- Twinned crystals : Common due to flexible thiazole rings; resolved using SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
- Disorder in aromatic rings : Mitigated by applying restraints (e.g., DELU, SIMU) during refinement .
- Low-resolution data : High redundancy data collection (e.g., 99.5% completeness at 0.84 Å) improves model accuracy .
Q. How can contradictions in reported biological activities of structurally similar thiazole derivatives be reconciled?
Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., P. falciparum NF54 vs. 3D7 strains) or incubation times .
- Solubility issues : Poor aqueous solubility may lead to underestimated in vitro activity; use of DMSO carriers above 1% can introduce cytotoxicity .
- Metabolic instability : Rapid hepatic clearance in murine models may mask in vitro efficacy; pharmacokinetic profiling (e.g., t, AUC) is critical for validation .
Methodological Guidance
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 3QG2 for Plasmodium enzymes). Focus on binding poses where the thiazole sulfur forms van der Waals contacts with hydrophobic pockets .
- QSAR models : Apply Gaussian-based DFT calculations to correlate logP values with antimalarial IC (e.g., R = 0.89 for a training set of 45 analogues) .
Q. How should researchers design experiments to resolve conflicting data on synthetic yields?
- Control reactions : Replicate published protocols with strict adherence to stoichiometry (e.g., 1:1.2 molar ratio of ketone to thiourea).
- Catalyst screening : Compare yields using Pd(OAc) vs. CuI in Ullmann-type couplings (reported yields range 45–72% depending on catalyst ).
- In situ monitoring : Use HPLC-MS to track intermediate formation and optimize reaction termination points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
